molecular formula C6H7NO B13521410 5-Hydroxycyclopent-1-ene-1-carbonitrile

5-Hydroxycyclopent-1-ene-1-carbonitrile

Cat. No.: B13521410
M. Wt: 109.13 g/mol
InChI Key: XYODDUAFKAHJBC-UHFFFAOYSA-N
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Description

5-Hydroxycyclopent-1-ene-1-carbonitrile ( 106924-48-5) is a high-value chemical building block for research and development. This compound, with the molecular formula C 6 H 7 NO and a molecular weight of 109.13 g/mol, features both a hydroxy group and a nitrile function on a cyclopentene ring, making it a versatile synthon in organic synthesis . Its structure, defined by the SMILES notation OC1C(C#N)=CCC1, offers multiple sites for chemical modification and is particularly valuable for exploring novel reaction pathways in medicinal chemistry and materials science . This product is offered with cold-chain transportation to ensure stability and is intended for Research Use Only. It is strictly not for medicinal, household, or other personal uses. Researchers can order it from our global stock, available in quantities ranging from 50mg to 5g . Please refer to the safety data sheet for proper handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

5-hydroxycyclopentene-1-carbonitrile

InChI

InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h2,6,8H,1,3H2

InChI Key

XYODDUAFKAHJBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=C1)C#N)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Hydroxycyclopent 1 Ene 1 Carbonitrile and Its Congeners

Retrosynthetic Analysis of the Hydroxycyclopentene-Carbonitrile Scaffold

A retrosynthetic analysis of 5-hydroxycyclopent-1-ene-1-carbonitrile (B6250399) reveals several potential disconnection points, suggesting various forward synthetic strategies. The most evident disconnection is at the cyanohydrin functionality, which is a classic transformation in organic synthesis. This leads back to a key intermediate, cyclopent-2-en-1-one.

The primary retrosynthetic disconnection involves the cleavage of the carbon-cyanide bond and the hydroxyl group, which points to cyclopent-2-en-1-one as a logical precursor. The formation of a cyanohydrin from a ketone is a well-established reaction. researchgate.net The cyclopent-2-en-1-one ring itself can be disconnected through various strategies, such as an intramolecular aldol (B89426) condensation of a 1,4-dicarbonyl compound or a Nazarov cyclization of a divinyl ketone. These disconnections provide a strategic roadmap for both classical and modern synthetic approaches.

Classical and Modern Convergent Synthetic Routes

Based on the retrosynthetic analysis, both classical and modern synthetic routes can be devised for the synthesis of this compound.

A classical approach would commence with the synthesis of cyclopent-2-en-1-one. This can be achieved through various established methods, including the intramolecular condensation of a suitable diketone. Once the enone is obtained, the introduction of the nitrile and hydroxyl groups can be accomplished via a cyanohydrin formation reaction. This typically involves the addition of a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, to the carbonyl group. wikipedia.org

Modern synthetic strategies offer more sophisticated and potentially more efficient routes. One such approach involves a tandem Giese reaction followed by a Horner-Wadsworth-Emmons (HWE) reaction, initiated by visible light. rsc.org This method allows for the construction of substituted cyclopent-1-enecarbonitriles in a single step from readily available starting materials. rsc.org While this specific reaction has been described for a range of substituted cyclopentenecarbonitriles, its direct application to the synthesis of the 5-hydroxy variant would require a suitable radical precursor bearing a protected hydroxyl group.

Synthetic Strategy Key Reactions Starting Materials Advantages Potential Challenges
Classical Route Intramolecular Aldol Condensation, Cyanohydrin Formation1,4-Dicarbonyl compoundsWell-established reactions, readily available starting materialsMay require harsh conditions, potential for side reactions
Modern Route Visible-light initiated tandem Giese/HWE reactionN-(Acyloxy)phthalimides, Diethyl (E)-(1-cyano-2-arylvinyl)phosphonatesMild reaction conditions, high functional group tolerance, single-step conversionRequires specific photocatalyst and starting materials, substrate scope for hydroxylated precursors may need investigation

Stereoselective and Enantioselective Approaches to this compound

The hydroxyl-bearing carbon in this compound is a stereocenter, making the development of stereoselective and enantioselective synthetic routes a crucial objective. The primary strategies to achieve this involve asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods. These approaches typically focus on the enantioselective synthesis of a chiral cyclopentenone precursor, which can then be converted to the target cyanohydrin.

Asymmetric Catalysis in Chirality Induction and Control

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral cyclopentenones. Various catalytic systems have been developed for reactions such as asymmetric Nazarov cyclizations and Pauson-Khand reactions, which can deliver enantiomerically enriched cyclopentenone cores. For instance, chiral Lewis acids or Brønsted acids can be employed to catalyze the Nazarov cyclization of divinyl ketones, leading to chiral cyclopentenones with high enantioselectivity.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. uni.lu In the context of this compound synthesis, a chiral auxiliary could be appended to a precursor molecule to control the stereochemistry of a ring-forming reaction or a functional group transformation. For example, a chiral auxiliary could be used to direct an asymmetric Michael addition to form a substituted cyclopentanone (B42830) with a defined stereocenter, which could then be elaborated into the target molecule. After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. uni.lu

Biocatalytic and Enzymatic Pathways for Enantioselection

Biocatalysis has emerged as a highly effective method for obtaining enantiomerically pure compounds due to the high stereoselectivity of enzymes. google.com For the synthesis of chiral this compound, enzymatic kinetic resolution of a racemic mixture of a suitable precursor, such as a racemic 4-hydroxycyclopentenone, is a viable strategy. Lipases are commonly used enzymes for the kinetic resolution of alcohols and their derivatives through enantioselective acylation. acs.org This process would yield one enantiomer of the acylated product and the unreacted enantiomer of the starting alcohol, both in high enantiomeric excess.

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the synthetic process. Key principles include the use of renewable feedstocks, atom economy, catalysis, and the use of safer solvents.

The cyclopentane (B165970) ring, the core of the target molecule, can potentially be derived from renewable resources. For instance, cyclopentanone can be synthesized from lignocellulose, a major component of biomass. researchgate.net This offers a sustainable alternative to petroleum-based starting materials.

In terms of reaction efficiency, catalytic methods are generally preferred over stoichiometric reactions as they reduce waste. prepchem.com The use of catalytic amounts of reagents, as seen in asymmetric catalysis and modern transition-metal-catalyzed reactions, aligns with the principles of green chemistry. Furthermore, designing syntheses with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is a central goal. nih.gov Tandem or cascade reactions, such as the visible-light-initiated synthesis of cyclopentenecarbonitriles, are particularly attractive as they can reduce the number of synthetic steps, thereby minimizing waste and energy consumption. rsc.org The use of environmentally benign solvents or even solvent-free conditions, where possible, further enhances the sustainability of the synthesis.

Green Chemistry Principle Application in the Synthesis of this compound
Use of Renewable Feedstocks Synthesis of cyclopentanone precursors from biomass-derived sources like lignocellulose. researchgate.net
Atom Economy Employing addition and cycloaddition reactions that maximize the incorporation of reactant atoms into the product. nih.gov
Catalysis Utilizing catalytic methods (e.g., asymmetric catalysis, photocatalysis) to reduce the use of stoichiometric reagents. prepchem.com
Safer Solvents and Auxiliaries Choosing environmentally benign solvents and designing processes that minimize the use of auxiliary substances.
Design for Energy Efficiency Employing reactions that proceed under mild conditions, such as room temperature and atmospheric pressure, like photocatalytic reactions.

Flow Chemistry and Continuous Manufacturing Techniques in Synthesis

The application of flow chemistry and continuous manufacturing has emerged as a powerful strategy in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles have been successfully applied to the synthesis of closely related functionalized cyclopentenone building blocks.

A notable example is the multi-step flow process developed by Baxendale and co-workers for a functionalized cyclopentenone derived from the inexpensive and readily available carbohydrate D-glucono-1,5-lactone. scite.ai This process highlights the potential for producing chiral cyclopentenoid structures through a sequence of optimized, continuous operations. The synthesis involved four distinct steps that were integrated into a continuous sequence: peracylation, elimination to form a pyrone intermediate, a work-up step, and finally, a base-mediated rearrangement to yield the cyclopentenone structure. scite.ai A key innovation in this approach was the use of continuous powder dosing equipment, demonstrating the capability of flow systems to handle solid reagents in a controlled manner. scite.ai

The general advantages of such continuous flow systems are well-documented and would be applicable to the synthesis of this compound. acs.orgnih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The small reactor volumes inherent in flow chemistry also mitigate the risks associated with handling reactive intermediates or exothermic reactions, which can be a challenge in large-scale batch reactors. rsc.org

The table below summarizes the key stages of a representative multi-step flow synthesis for a cyclopentenone congener, illustrating the typical transformations that could be adapted for the continuous manufacturing of this compound.

StepTransformationStarting MaterialKey Reagents/ConditionsIntermediate/Product
1PeracylationD-glucono-1,5-lactoneAcetic Anhydride (B1165640), Pyridine (B92270)Tetra-O-acetyl-D-glucono-1,5-lactone
2EliminationTetra-O-acetyl-D-glucono-1,5-lactoneBase (e.g., DBU)Pyrone intermediate
3Work-upPyrone intermediateAqueous quench/extractionPurified Pyrone
4RearrangementPurified PyroneBase (e.g., NaOH)Functionalized Cyclopentenone

This table is a generalized representation of a multi-step flow synthesis for a cyclopentenone building block.

The successful application of flow chemistry to produce complex chiral building blocks like cyclopentenones from simple starting materials paves the way for the development of a continuous manufacturing process for this compound. scite.aiamanote.com Such a process would be highly valuable for producing this key synthetic intermediate in a more efficient, sustainable, and scalable manner.

Total Synthesis Applications Utilizing this compound as a Chiral Building Block

Chiral cyclopentenones, including structures closely related to this compound, are highly valued as versatile chiral building blocks in the total synthesis of numerous biologically active compounds. acs.org Their rigid scaffold and dense functionality make them ideal starting points for constructing complex molecular architectures. Enzymatic resolution of hydroxylated cyclopentenones is a common strategy to obtain enantiomerically pure starting materials, which are pivotal precursors for prostanoids and carbocyclic nucleosides. acs.org

Carbocyclic Nucleosides: One of the most significant applications of chiral cyclopentane derivatives is in the synthesis of carbocyclic nucleosides, a class of compounds with potent antiviral and anticancer properties. researchgate.netresearchgate.net In these molecules, the furanose ring of a natural nucleoside is replaced by a cyclopentane ring. Key intermediates for these syntheses are often chiral cyclopentenones derived from sugars like D-ribose. researchgate.net For example, the synthesis of (-)-aristeromycin and (-)-neplanocin A, both powerful antiviral agents, relies on key cyclopentenone intermediates. researchgate.net The synthetic strategy often involves the construction of the cyclopentene (B43876) ring through a ring-closing metathesis (RCM) reaction, followed by functional group manipulations to install the necessary nucleobase and hydroxyl groups. The inherent chirality of the starting material, such as a protected 5-hydroxycyclopentenone derivative, directs the stereochemical outcome of the synthesis.

The general synthetic approach is outlined in the table below:

Target Compound ClassKey Chiral Building BlockMajor Synthetic TransformationsExample Products
Carbocyclic Nucleosides(4R,5R)-4,5-O-isopropylidene-cyclopent-2-enoneRing-Closing Metathesis (RCM), Glycosylation, Hydroxylation(-)-Aristeromycin, (-)-Neplanocin A
Prostaglandins (B1171923)4-Hydroxycyclopent-2-en-1-oneConjugate Addition, Alkylation, Functional Group InterconversionProstaglandin (B15479496) E2, Prostaglandin F2α

Prostaglandins: Hydroxylated cyclopentenones are also foundational building blocks in the synthesis of prostaglandins, a family of lipid compounds with diverse physiological effects. acs.orgnih.gov The classic Corey synthesis of Prostaglandin E2 and F2α, for instance, utilizes a chiral cyclopentenone precursor. The synthesis involves a diastereoselective conjugate addition of an organocuprate to introduce the "lower" side chain, followed by trapping of the resulting enolate with an alkylating agent to install the "upper" side chain. The stereochemistry of the hydroxyl group on the cyclopentenone ring plays a crucial role in directing these additions to achieve the correct stereoisomer of the final prostaglandin product. acs.org The nitrile group in this compound can be envisioned as a precursor to the carboxylic acid side chain found in prostaglandins, following hydrolysis and further elaboration.

The utility of this compound and its congeners as chiral building blocks stems from their ability to provide a pre-formed, stereochemically defined five-membered ring, significantly simplifying the synthetic route to complex and valuable target molecules.

Chemical Reactivity and Mechanistic Pathways of 5 Hydroxycyclopent 1 Ene 1 Carbonitrile

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality is a key site for various chemical transformations, including substitutions and oxidations.

The hydroxyl group of 5-Hydroxycyclopent-1-ene-1-carbonitrile (B6250399) can act as a nucleophile, allowing for the synthesis of various derivatives, most notably esters. Esterification is a common derivatization that can be achieved by reacting the alcohol with carboxylic acids or, more efficiently, with more reactive acylating agents like acyl chlorides or anhydrides. These reactions typically require a base to deprotonate the alcohol or to scavenge the acidic byproduct. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base such as pyridine (B92270) would yield 5-acetoxycyclopent-1-ene-1-carbonitrile.

The general mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Reaction Type Reactant Reagent(s) Product
EsterificationThis compoundAcyl Chloride (R-COCl), Base (e.g., Pyridine)5-(Acyloxy)cyclopent-1-ene-1-carbonitrile
EsterificationThis compoundCarboxylic Anhydride (B1165640) ((RCO)₂O), Base5-(Acyloxy)cyclopent-1-ene-1-carbonitrile

The secondary hydroxyl group can be oxidized to a ketone, yielding 5-oxocyclopent-1-ene-1-carbonitrile. This transformation is a fundamental functional group interconversion in organic synthesis. The choice of oxidizing agent is crucial to ensure selectivity and prevent over-oxidation or side reactions involving the alkene or nitrile functionalities.

Common reagents for this conversion include chromium-based reagents like Pyridinium chlorochromate (PCC) or milder, non-metal-based methods such as the Swern or Dess-Martin periodinane (DMP) oxidations. These methods are generally effective for converting secondary alcohols to ketones without affecting other sensitive groups present in the molecule. nih.gov The reaction mechanism for these oxidations varies with the reagent but generally involves the formation of an intermediate that facilitates the removal of the hydrogen from the alcohol-bearing carbon.

Reaction Type Reagent(s) Product Notes
OxidationPyridinium chlorochromate (PCC)5-Oxocyclopent-1-ene-1-carbonitrileMild oxidant, suitable for sensitive substrates.
OxidationDess-Martin Periodinane (DMP)5-Oxocyclopent-1-ene-1-carbonitrileOperates under neutral conditions at room temperature.
OxidationSwern Oxidation (e.g., (COCl)₂, DMSO, Et₃N)5-Oxocyclopent-1-ene-1-carbonitrileRequires cryogenic temperatures but is highly efficient.

Reactions of the Nitrile Group

As an α,β-unsaturated nitrile, the reactivity of the cyano group is influenced by the adjacent double bond, which allows for both direct additions to the nitrile and conjugate additions to the alkene. fiveable.me

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents or organolithium compounds. pressbooks.pub This reaction is a powerful tool for carbon-carbon bond formation. The initial nucleophilic addition to the C≡N triple bond forms an intermediate imine anion, which is stabilized by coordination with the metal cation (e.g., MgBr⁺). Subsequent hydrolysis of this intermediate yields a ketone. For example, reacting this compound with a Grignard reagent (R-MgBr) followed by an aqueous workup would produce a 1-acyl-5-hydroxycyclopent-1-ene derivative.

The conjugation in the α,β-unsaturated system also makes the molecule susceptible to Michael (1,4-conjugate) additions, where a nucleophile attacks the β-carbon of the alkene. fiveable.memdpi.comrsc.org This reaction pathway competes with direct addition to the nitrile, and the outcome often depends on the nature of the nucleophile and the reaction conditions.

The nitrile group can be completely reduced to a primary amine (aminomethyl group). This transformation is typically accomplished using powerful reducing agents that can deliver multiple hydride ions. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. pressbooks.pubyoutube.com

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon, breaking one of the π-bonds and forming an imine-anion intermediate. A second hydride addition reduces the imine to a di-anionic species. Subsequent protonation during aqueous workup yields the primary amine, (5-hydroxycyclopent-1-en-1-yl)methanamine. pressbooks.pub Enzymatic methods using nitrile oxido-reductases have also been developed as an alternative to chemical reductants. google.com

Reaction Type Reagent(s) Product Functional Group Transformation
Reduction1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O(5-Hydroxycyclopent-1-en-1-yl)methanamine-C≡N → -CH₂NH₂
ReductionCatalytic Hydrogenation (e.g., H₂, Raney Ni)(5-Hydroxycyclopent-1-en-1-yl)methanamine-C≡N → -CH₂NH₂

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This reaction is a fundamental method for synthesizing carboxylic acids from nitriles and proceeds via an amide intermediate. libretexts.orgjove.com

In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. pressbooks.publumenlearning.com A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide intermediate is formed. libretexts.orglumenlearning.com Continued heating in the presence of acid and water hydrolyzes the amide to the corresponding carboxylic acid, 5-Hydroxycyclopent-1-ene-1-carboxylic acid, and an ammonium (B1175870) ion. jove.combyjus.com

Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org Protonation by water yields an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed by the base to a carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the carboxylic acid. libretexts.org

Condition Reagent(s) Intermediate Final Product
AcidicH₃O⁺, Heat5-Hydroxycyclopent-1-ene-1-carboxamide5-Hydroxycyclopent-1-ene-1-carboxylic acid
Basic1. NaOH, H₂O, Heat 2. H₃O⁺5-Hydroxycyclopent-1-ene-1-carboxamide5-Hydroxycyclopent-1-ene-1-carboxylic acid

Reactivity of the Cyclopentene (B43876) Moiety

The carbon-carbon double bond in the cyclopentene ring is a primary site of reactivity, susceptible to additions, cycloadditions, and reductions.

Electrophilic Additions to the Double Bond

The double bond of this compound is expected to undergo electrophilic addition reactions typical of alkenes. In these reactions, an electrophile (E+) is attacked by the π electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-). libretexts.org The regioselectivity of this addition is influenced by the electronic effects of the substituents on the double bond. The electron-withdrawing nitrile group deactivates the double bond towards electrophilic attack compared to an unsubstituted alkene.

The general mechanism proceeds in two steps:

Electrophilic attack: The π electrons of the cyclopentene double bond attack an electrophile, forming a new sigma bond and a carbocation intermediate. youtube.com

Nucleophilic attack: A nucleophile attacks the carbocation, forming the final addition product. libretexts.org

The stability of the resulting carbocation intermediate will dictate the regiochemical outcome of the reaction.

Cycloaddition Reactions and Pericyclic Transformations

The cyclopentene framework can participate in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. wikipedia.org These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring. For instance, functionalized cyclopentenes can undergo formal [4+1] cycloadditions with photogenerated siloxycarbenes, leading to the formation of transient donor-acceptor cyclopropanes that rearrange to stable, highly functionalized cyclopentene isomers. acs.org Similarly, [3+2] cycloadditions of allenes with enones, catalyzed by nucleophiles, provide a route to functionalized cyclopentenes. organic-chemistry.org

Pericyclic reactions, which proceed through a cyclic transition state, are also relevant to the reactivity of the cyclopentene moiety. wikipedia.org These reactions, such as electrocyclizations and sigmatropic rearrangements, are governed by the principles of orbital symmetry. While specific examples for this compound are not extensively documented, the strained ring and the presence of activating groups suggest its potential to participate in such concerted transformations under thermal or photochemical conditions. acs.org

Hydrogenation and Other Reduction Pathways

The double bond in this compound can be reduced to a single bond through hydrogenation. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction generally proceeds via syn-addition of two hydrogen atoms across the double bond.

Given the presence of the α,β-unsaturated nitrile, selective reduction of the carbon-carbon double bond without affecting the nitrile group is a key consideration. This can often be achieved through catalytic transfer hydrogenation using hydrogen donors like 2-propanol. organic-chemistry.org Conversely, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the double bond and the nitrile group. openstax.org The selective 1,4-reduction (conjugate reduction) of α,β-unsaturated compounds is a well-established method to saturate the double bond while preserving the activating group. organic-chemistry.org

Rearrangement Reactions and Isomerization Processes

Allylic cyanohydrins are known to undergo rearrangement reactions under specific conditions. A notable example is the Lewis base-promoted rearrangement where the cyano group migrates, leading to the formation of highly functionalized nitriles. acs.orgresearchgate.net This type of transformation highlights the potential for skeletal reorganization in this compound, given its allylic cyanohydrin-like structure. The reaction is believed to proceed through a series of reversible steps initiated by the Lewis base.

Isomerization processes could involve tautomerization if the hydroxyl group were to migrate, or geometric isomerization of substituents on the ring, although the latter is less likely for the core cyclopentene structure. The potential for rearrangement is a key aspect of the molecule's chemistry, offering pathways to structurally diverse products.

Radical Chemistry and Single-Electron Transfer Processes

The allylic position of this compound makes it susceptible to radical reactions. The allylic C-H bond is weaker than a typical vinylic or aliphatic C-H bond, making it a target for radical abstraction. The resulting allylic radical would be stabilized by resonance.

Recent studies have shown that radical-initiated C(sp³)–H bond functionalization of alkyl nitriles is a viable strategy for forming new carbon-carbon bonds. acs.org Furthermore, the cross-coupling of allylic alcohols with nitriles, catalyzed by transition metals like manganese, can proceed through a hydrogen borrowing mechanism, which may involve radical intermediates, to form δ-hydroxynitriles. rsc.org Single-electron transfer (SET) processes can also initiate reactions, such as the cyclopropanation of electron-rich alkenes, by generating alkene radical cations. researchgate.net

Detailed Mechanistic Investigations of Key Transformations using Computational and Experimental Methods

Detailed mechanistic understanding of the reactions of molecules like this compound relies on a combination of computational and experimental methods. While specific studies on this exact molecule are limited, research on related systems provides valuable insights.

Computational Studies:

Density Functional Theory (DFT) and other quantum mechanical methods are used to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of reactions. nih.gov For example, computational studies on the vinylcyclopropane-cyclopentene rearrangement, a reaction relevant to functionalized cyclopentenes, have helped to elucidate the different mechanisms at play depending on the stereochemistry of the cyclopropane (B1198618) intermediate. acs.org

Mechanistic studies on the formation of cyanohydrins have utilized computational methods to propose catalytic cycles and understand the role of catalysts and solvent effects. nih.gov

Experimental Methods:

Kinetic studies are employed to determine reaction rates and orders, providing information about the species involved in the rate-determining step.

Isotope labeling studies , such as deuterium (B1214612) labeling, can trace the path of atoms throughout a reaction, helping to distinguish between different mechanistic possibilities, such as concerted pericyclic versus stepwise radical or ionic pathways. acs.org

Spectroscopic techniques like NMR and mass spectrometry are used to identify reaction intermediates and products, providing structural evidence for proposed mechanisms.

For instance, in the study of Lewis base-promoted rearrangement of allylic cyanohydrins, a plausible mechanism was proposed based on the experimental results, suggesting a pathway involving nucleophilic attack, proton transfer, and subsequent rearrangement. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hydroxycyclopent 1 Ene 1 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. While specific experimental NMR data for 5-Hydroxycyclopent-1-ene-1-carbonitrile (B6250399) are not widely available in published literature, the expected spectral features can be described based on its chemical structure. The molecule contains seven distinct hydrogen atoms and six carbon atoms, which would give rise to a unique set of signals in ¹H and ¹³C NMR spectra, respectively.

Key expected features in the ¹H NMR spectrum would include:

An olefinic proton signal for the hydrogen at the C2 position.

A signal for the proton attached to the carbon bearing the hydroxyl group (C5).

Complex signals for the diastereotopic methylene (B1212753) protons at C3 and C4.

A signal for the hydroxyl proton, the chemical shift of which would be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, six distinct signals would be anticipated, corresponding to:

Two sp² hybridized carbons of the double bond (C1 and C2).

The carbon of the nitrile group (C≡N).

The carbon atom bonded to the hydroxyl group (C5).

Two sp³ hybridized methylene carbons (C3 and C4).

To unambiguously assign the signals and elucidate the precise connectivity and stereochemistry, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity between the olefinic proton (H2) and the adjacent methylene protons (H3), and trace the spin system through H3, H4, and H5.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the C2 signal to the H2 signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a cyclic system like this, NOESY is invaluable for determining the relative stereochemistry. It could be used to determine whether the hydroxyl group at C5 is on the same side (cis) or the opposite side (trans) of the ring relative to other protons.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. wikipedia.org As molecules in a solid are in fixed orientations, ssNMR spectra are typically broad but can provide detailed information that is averaged out in solution. mst.edu For this compound, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.

Probe Crystal Packing: Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, can be studied.

Determine the Number of Molecules in the Asymmetric Unit: Crystallographically non-equivalent molecules in the unit cell would give rise to separate sets of NMR signals.

No experimental solid-state NMR data for this compound has been reported in the reviewed scientific literature.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₆H₇NO, corresponding to a monoisotopic mass of 109.0528 g/mol . While experimental mass spectra are not publicly available, predicted m/z values for various adducts have been calculated. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct TypePredicted m/z
[M+H]⁺110.06004
[M+Na]⁺132.04198
[M-H]⁻108.04549
[M]⁺109.05222
[M+H-H₂O]⁺92.050025

Analysis of the fragmentation pathways provides insight into the molecular structure. Upon ionization, the molecular ion [M]⁺ is expected to undergo characteristic fragmentation. Key fragmentation pathways for this compound would likely include:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18 Da), leading to the formation of a fragment ion at m/z 92.050025, corresponding to [M+H-H₂O]⁺. uni.lu

Loss of HCN: Nitriles can undergo fragmentation by losing hydrogen cyanide (HCN, 27 Da).

Ring Opening: Cleavage of the cyclopentene (B43876) ring can lead to various smaller fragment ions.

The specific fragmentation pattern serves as a molecular fingerprint that can be used for identification and structural confirmation.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.gov This technique can unambiguously establish chemical connectivity, conformational details (such as the puckering of the cyclopentene ring), and, crucially, the absolute stereochemistry of chiral centers. nih.govresearchgate.net

This compound possesses a chiral center at the C5 position. An X-ray crystallographic analysis of an enantiomerically pure crystal would allow for the determination of its absolute configuration (R or S). This is typically achieved through the analysis of anomalous dispersion effects, often quantified by the Flack parameter. nih.gov

To date, no crystal structure for this compound has been deposited in crystallographic databases or published in the scientific literature. Obtaining a single crystal of suitable quality is often the rate-limiting step for this analysis. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups. sapub.org

For this compound, the key expected vibrational bands would be:

O-H Stretch: A broad absorption band in the FT-IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C≡N Stretch: A sharp, intense absorption in the region of 2220-2260 cm⁻¹ in the FT-IR spectrum, which is a hallmark of the nitrile functional group. libretexts.org

C=C Stretch: An absorption corresponding to the carbon-carbon double bond stretch, typically found around 1640-1680 cm⁻¹.

C-H Stretches: Absorptions for sp²-hybridized C-H (above 3000 cm⁻¹) and sp³-hybridized C-H (below 3000 cm⁻¹) would also be present.

While FT-IR and Raman spectroscopy are complementary, certain vibrations may be more active in one technique than the other. For instance, the C≡N and C=C stretching vibrations are often strong in both FT-IR and Raman spectra. Conformational isomers, if present, could potentially be distinguished by subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). oregonstate.edu

Specific experimental FT-IR or Raman spectra for this compound are not available in the reviewed literature.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Optical Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques are sensitive to the three-dimensional arrangement of atoms in chiral molecules. saschirality.org These methods include Circular Dichroism (CD), which measures the differential absorption of left and right circularly polarized light, and Optical Rotatory Dispersion (ORD), which measures the change in optical rotation with wavelength.

Since this compound is a chiral molecule (due to the stereocenter at C5), it is expected to be optically active.

Circular Dichroism (CD): An enantiomerically pure sample would exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects), particularly in the region of the electronic transitions of its chromophores (the C=C double bond and the nitrile group).

Absolute Configuration: The experimental CD spectrum can be compared with spectra predicted by quantum chemical calculations for both the R and S enantiomers. A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration of the molecule in solution. saschirality.org This provides a powerful alternative or complement to X-ray crystallography. researchgate.net

No experimental chiroptical data for this compound has been found in the public domain.

Computational and Theoretical Studies on 5 Hydroxycyclopent 1 Ene 1 Carbonitrile

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like 5-Hydroxycyclopent-1-ene-1-carbonitrile (B6250399). While specific DFT calculations for this exact molecule are not readily found, studies on substituted cyclopentene (B43876) derivatives provide significant insights.

The electronic nature of the cyclopentene ring is heavily influenced by its substituents. The hydroxyl (-OH) group at the 5-position is a σ-electron-withdrawing and π-electron-donating group, which will influence the electron density distribution across the ring. The carbonitrile (-C≡N) group at the 1-position is a strong electron-withdrawing group, both through inductive and resonance effects. This will polarize the C1=C2 double bond, making the C2 atom more susceptible to nucleophilic attack.

DFT calculations on a library of 73 cyclopentene derivatives have shown that the size and substitution of the atom directly bonded to the ring have the most significant influence on the torsional ring strain energy. acs.org For this compound, the interplay between the hydroxyl and nitrile groups would dictate the charge distribution. The nitrogen atom of the nitrile group would possess a significant partial negative charge, while the carbon atom of the nitrile group and the C1 carbon of the ring would be electropositive. The oxygen of the hydroxyl group would also have a partial negative charge.

Ab initio calculations would provide a more detailed picture of the electron correlation effects. These methods, while computationally more expensive, can offer benchmark data for geometries and energies. The bonding in the strained five-membered ring, with its deviation from ideal sp2 and sp3 bond angles, would be a key feature revealed by such calculations.

Table 1: Predicted Electronic Properties of Substituted Cyclopentenes

PropertyInfluence of Hydroxyl GroupInfluence of Nitrile Group
Dipole Moment Increases due to O-H bond polaritySignificantly increases due to C≡N bond polarity
Electron Density at C1=C2 π-donation increases electron densityResonance withdrawal decreases electron density
Frontier Molecular Orbitals (HOMO/LUMO) Raises HOMO energyLowers LUMO energy

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are routinely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. For this compound, these predictions would be invaluable for its characterization.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be predicted using DFT calculations. The protons on the cyclopentene ring would have distinct chemical shifts due to the influence of the hydroxyl and nitrile groups. The vinyl proton at C2 would be deshielded due to the electron-withdrawing nitrile group. The proton attached to C5, bearing the hydroxyl group, would also have a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key vibrational modes. The O-H stretching frequency of the hydroxyl group would appear as a broad band around 3300-3600 cm⁻¹, with the exact position depending on the extent of intermolecular hydrogen bonding. The C≡N stretching vibration of the nitrile group would give a sharp, intense absorption in the range of 2220-2260 cm⁻¹. The C=C stretching of the double bond would be observed around 1640-1680 cm⁻¹. DFT calculations can predict these frequencies with good accuracy, aiding in the interpretation of experimental spectra.

While experimental data for this compound is not widely published, validation of these computational predictions would involve synthesizing the compound and acquiring its NMR and IR spectra. Comparison of the experimental and calculated spectra would confirm the molecular structure.

Table 2: Predicted Characteristic IR Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3300 - 3600 (broad)
Nitrile (-C≡N)C≡N Stretch2220 - 2260 (sharp, intense)
Alkene (C=C)C=C Stretch1640 - 1680
C-O StretchC-O Stretch1050 - 1150

Conformational Landscape Analysis and Energy Minima Determination

The cyclopentene ring is not planar and exists in a puckered conformation to relieve torsional strain. For this compound, the presence of substituents at the C1 and C5 positions will influence the conformational landscape. The two main conformations of the cyclopentene ring are the "envelope" and "twist" (or "half-chair") forms.

A computational conformational analysis would involve scanning the potential energy surface by systematically changing the dihedral angles of the ring. This would allow for the identification of all possible conformers and the determination of their relative energies. The global minimum energy conformation would represent the most stable structure of the molecule.

For this compound, the position of the hydroxyl group (axial or equatorial-like in the puckered ring) will be a key factor in determining the most stable conformer. Intramolecular hydrogen bonding between the hydroxyl group and the nitrile group might also play a role in stabilizing certain conformations. DFT calculations would be able to quantify the energetic differences between these conformers and predict the most populated state at a given temperature.

Reaction Pathway Modeling, Transition State Analysis, and Kinetic Predictions

Computational chemistry is a powerful tool for investigating reaction mechanisms. For the synthesis of this compound, reaction pathway modeling could elucidate the step-by-step mechanism, identify intermediates, and locate transition states.

For example, a possible synthesis could involve the addition of a cyanide source to a 5-hydroxycyclopent-2-en-1-one precursor. DFT calculations could be used to model the reaction pathway, calculating the activation energies for each step. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for understanding the reaction kinetics.

Kinetic predictions, such as the calculation of rate constants, can be made using transition state theory. These predictions can help in optimizing reaction conditions to improve the yield and selectivity of the desired product. Computational studies on the formation of functionalized cyclopentenes have demonstrated the utility of DFT in corroborating proposed reaction mechanisms, such as cyclopropanation-vinyl cyclopropane (B1198618) rearrangement sequences. acs.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes.

Solvent Effects: The conformation and reactivity of this compound can be significantly influenced by the solvent. In a polar protic solvent like water or ethanol, the hydroxyl group can act as both a hydrogen bond donor and acceptor. The nitrile group can act as a hydrogen bond acceptor. MD simulations can model these explicit solvent-solute interactions and provide a detailed picture of the solvation shell around the molecule. This can affect the relative energies of different conformers and influence reaction pathways.

Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular interactions will be important. This compound can form intermolecular hydrogen bonds through its hydroxyl group. There can also be dipole-dipole interactions due to the polar nitrile group. MD simulations can be used to study the aggregation and self-assembly of these molecules, providing insights into their macroscopic properties. For instance, MD simulations have been used to study the behavior of substituted cyclopentenes on surfaces, revealing how molecular structure affects adsorption and reactivity. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that relates a particular property (e.g., boiling point, solubility, toxicity) to a set of molecular descriptors.

For this compound, a QSPR model could be developed to predict various chemical attributes. This would involve calculating a wide range of molecular descriptors for this molecule and a series of related compounds with known properties. These descriptors can be based on topology, geometry, or electronic structure.

By applying statistical methods such as multiple linear regression or machine learning algorithms, a correlation between the descriptors and the property of interest can be established. While a specific QSPR model for this compound is not available, general QSPR models for properties of alkenes and nitriles could be used to estimate its attributes. These models can be valuable tools for screening large numbers of virtual compounds and prioritizing them for synthesis and experimental testing.

Design, Synthesis, and Academic Exploration of Derivatives and Analogues of 5 Hydroxycyclopent 1 Ene 1 Carbonitrile

Rational Design of Modified Scaffolds and Functionalization Strategies

The rational design of derivatives of 5-Hydroxycyclopent-1-ene-1-carbonitrile (B6250399) is centered on the strategic modification of its core structure to modulate its chemical properties and to introduce new functionalities. Key strategies involve the targeted reaction of the hydroxyl and nitrile groups, as well as the carbon-carbon double bond.

The hydroxyl group is a prime target for functionalization. It can be readily converted into esters or ethers, which can alter the molecule's steric and electronic properties. Furthermore, oxidation of the allylic alcohol to the corresponding ketone would yield a cyclopentenone, a well-established and highly reactive class of compounds in organic synthesis. This transformation opens up a plethora of subsequent reactions, including Michael additions and various cycloadditions.

The α,β-unsaturated nitrile moiety is another key feature for rational design. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations provide access to a range of derivatives with different physicochemical properties and potential applications. The double bond itself can undergo a variety of addition reactions, allowing for the introduction of new substituents on the cyclopentane (B165970) ring.

Computational methods can aid in the rational design process by predicting the effects of modifications on the molecule's conformation, reactivity, and potential interactions with other molecules. By understanding these structure-property relationships, chemists can design novel analogues with desired characteristics.

Synthetic Methodologies for Novel this compound Analogues

The synthesis of novel analogues of this compound can be approached through various synthetic methodologies. A common strategy involves the modification of a pre-existing this compound scaffold.

Functionalization of the Hydroxyl Group:

Reaction TypeReagentProduct Class
EsterificationAcyl chloride or anhydride (B1165640)Esters
EtherificationAlkyl halide with a baseEthers
OxidationPCC, DMP, or Swern oxidationα,β-Unsaturated ketones

Modification of the Nitrile Group:

Reaction TypeReagentProduct Class
Hydrolysis (acidic or basic)H3O+ or OH-Carboxylic acids or amides
ReductionLiAlH4 or H2/catalystPrimary amines

Reactions at the Double Bond:

Reaction TypeReagentProduct Class
Epoxidationm-CPBAEpoxides
DihydroxylationOsO4Diols
HydrogenationH2/Pd-CSaturated nitriles

Beyond the modification of the parent compound, de novo synthesis of analogues can be achieved. For instance, variations in the starting materials for a multi-step synthesis that constructs the cyclopentene (B43876) ring can lead to a diverse range of analogues with different substitution patterns.

Stereochemical Control in the Synthesis of Derivatives

The presence of a stereocenter at the carbon bearing the hydroxyl group in this compound introduces the element of stereochemistry into the synthesis of its derivatives. Achieving stereochemical control is crucial for accessing specific stereoisomers, which can have distinct biological activities or properties.

Several strategies can be employed to control the stereochemistry during the synthesis of derivatives:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor can transfer the chirality to the final product.

Asymmetric Catalysis: The use of chiral catalysts can favor the formation of one enantiomer over the other in key synthetic steps. For example, asymmetric epoxidation or dihydroxylation of the double bond can be achieved using chiral reagents or catalysts.

Enzymatic Reactions: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures or to perform stereoselective transformations. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of the racemic alcohol.

Substrate-Controlled Diastereoselective Reactions: The existing stereocenter can influence the stereochemical outcome of subsequent reactions on the molecule, leading to the preferential formation of one diastereomer.

The stereochemical integrity of the final product is often confirmed using techniques such as chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Investigation of Structure-Reactivity Relationships in Functionalized Analogues

The investigation of structure-reactivity relationships in functionalized analogues of this compound is essential for understanding how structural modifications influence the chemical behavior of the molecule. By systematically altering the structure and observing the resulting changes in reactivity, chemists can gain insights that guide the design of new compounds with specific properties.

For example, the introduction of electron-withdrawing or electron-donating groups on the cyclopentene ring can affect the reactivity of the double bond towards nucleophilic or electrophilic attack. The nature of the substituent at the hydroxyl group (e.g., a bulky protecting group) can influence the stereochemical outcome of reactions at the double bond due to steric hindrance.

Kinetic studies can be performed to quantify the reaction rates of different analogues in a particular transformation. These quantitative data can then be correlated with structural parameters (e.g., Hammett parameters for substituted aromatic derivatives) to establish a clear structure-reactivity relationship. Computational modeling can also be employed to rationalize the observed reactivity trends by examining the electronic structure and transition state energies of the different analogues.

Development as Precursors for Complex Chemical Entities

The highly functionalized and chiral nature of this compound and its derivatives makes them valuable precursors for the synthesis of more complex chemical entities, including natural products and biologically active molecules. The cyclopentane core is a common motif in many natural products, and the functional groups of this scaffold provide handles for further chemical transformations.

For instance, the hydroxyl group can be used to introduce new ring systems through intramolecular reactions. The nitrile group can be transformed into other functionalities that can participate in ring-forming reactions. The double bond can be cleaved to provide two new functional groups that can be further elaborated.

The development of synthetic routes that utilize this compound or its analogues as key building blocks can significantly shorten the synthesis of complex target molecules. The ability to control the stereochemistry of these precursors is particularly important in the context of total synthesis, where the precise three-dimensional arrangement of atoms is critical for the biological activity of the final product.

Applications of 5 Hydroxycyclopent 1 Ene 1 Carbonitrile in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Synthon in Asymmetric Total Synthesis

There is no specific information available in the searched literature detailing the use of 5-Hydroxycyclopent-1-ene-1-carbonitrile (B6250399) as a chiral synthon in asymmetric total synthesis. While chiral cyclopentenones are well-established as powerful synthons for a variety of bioactive molecules, the specific contributions of this nitrile-containing derivative are not documented in the available resources.

Photophysical and Photochemical Applications of the Cyclopentene-Carbonitrile System

The photophysical and photochemical properties of the this compound system have not been specifically investigated in the available research. Studies on other functionalized cyclopentene (B43876) derivatives as fluorophores or in photodynamic therapy have been conducted, but data for the title compound is absent.

Catalytic Applications: Use as a Ligand or Pre-catalyst in Organic Reactions

There are no documented instances of this compound being utilized as a ligand or pre-catalyst in organic reactions within the searched literature. While cyclopentene-based ligands have been developed for certain catalytic processes, the role of this specific compound in catalysis remains unexplored in the public domain.

Supramolecular Assemblies and Host-Guest Chemistry Involving the Compound

No studies concerning the involvement of this compound in supramolecular assemblies or host-guest chemistry were found.

Advanced Analytical Methodologies for Research Pertaining to 5 Hydroxycyclopent 1 Ene 1 Carbonitrile

Chromatographic Separation Techniques (HPLC, GC-MS) for Purity Assessment, Reaction Monitoring, and Isomer Separation

Chromatographic methods are indispensable for the analysis of 5-Hydroxycyclopent-1-ene-1-carbonitrile (B6250399), providing powerful tools for separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for these tasks.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Due to the compound's polarity imparted by the hydroxyl group, reversed-phase HPLC is a suitable approach. A C18 or C8 stationary phase can effectively separate the target compound from less polar starting materials or nonpolar byproducts. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, can ensure the efficient elution of all components in a complex reaction mixture. Detection is commonly achieved using a UV detector, as the carbon-carbon double bond conjugated with the nitrile group is expected to exhibit UV absorbance.

For reaction monitoring , HPLC allows for the quantitative tracking of reactants and products over time. Small aliquots can be withdrawn from a reaction mixture, quenched, and injected into the HPLC system. By integrating the peak areas of the starting material (e.g., a cyclopentenone precursor) and the this compound product, a kinetic profile of the reaction can be constructed. This is vital for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

Isomer separation is a critical challenge, as the synthesis can potentially yield various structural and stereoisomers. Since this compound possesses a chiral center at the carbon bearing the hydroxyl group, separating its enantiomers is essential for stereoselective synthesis studies. This is accomplished using chiral HPLC. nih.govacs.orgshimadzu.com Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), are used to differentially interact with the enantiomers, leading to different retention times. researchgate.netnih.gov

Table 1: Illustrative HPLC Methods for this compound Analysis

Parameter Purity Assessment (Reversed-Phase) Isomer Separation (Chiral)
Column C18, 4.6 x 150 mm, 5 µm Chiralpak AD-H, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile A: n-Hexane, B: Isopropanol
Gradient/Isocratic Gradient: 10% B to 90% B over 20 min Isocratic: 90:10 (A:B)
Flow Rate 1.0 mL/min 0.8 mL/min
Temperature 25 °C 20 °C
Detection UV at 210 nm UV at 220 nm

| Injection Volume | 10 µL | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile derivatives of the compound. Direct analysis of this compound by GC might be challenging due to its polarity and thermal lability. Therefore, derivatization is often employed, for instance, by silylating the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility and thermal stability. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that serves as a "molecular fingerprint" for identification. researchgate.net This is invaluable for confirming the product's identity and identifying unknown impurities by analyzing their fragmentation patterns. GC can also be employed for chiral separations using specialized chiral capillary columns. researchgate.net

Electrochemical Methods for Redox Potential Determination and Reaction Kinetics

Electrochemical techniques, such as cyclic voltammetry (CV), can provide significant insights into the redox properties of this compound. ossila.com The unsaturated system in the cyclopentene (B43876) ring and the nitrile group are potential sites for redox activity.

Redox Potential Determination: Cyclic voltammetry can be used to determine the oxidation and reduction potentials of the molecule. theijes.com By applying a sweeping potential to a solution of the compound in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate), one can observe the potentials at which electron transfer (oxidation or reduction) occurs. researchgate.netresearchgate.net For instance, the double bond might be susceptible to electrochemical reduction. The resulting voltammogram, a plot of current versus applied potential, reveals the characteristic peak potentials for these redox events. This information is crucial for understanding the compound's electronic properties and its potential involvement in electron transfer reactions.

Reaction Kinetics: Electrochemical methods can also monitor reaction kinetics, especially for reactions involving changes in the electronic state of the molecule or electroactive species. For example, if this compound is formed from an electroactive precursor, the rate of its formation can be followed by monitoring the appearance of its characteristic redox peaks or the disappearance of the precursor's peaks over time. This approach offers a real-time, in-situ method for studying reaction mechanisms and kinetics without the need for sample workup. The synthesis of related β-hydroxynitriles has been explored electrochemically, highlighting the relevance of these methods. koreascience.kr

Table 2: Hypothetical Cyclic Voltammetry Parameters for this compound

Parameter Value/Description
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent Acetonitrile
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate
Analyte Concentration 1 mM
Scan Rate 100 mV/s

| Potential Range | -2.0 V to +2.0 V |

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for the unambiguous identification of components within complex mixtures, thereby avoiding the need for tedious isolation of each component.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the superior separation capabilities of HPLC with the unparalleled structure elucidation power of NMR spectroscopy. numberanalytics.commdpi.comglobalresearchonline.net This is particularly useful when analyzing the crude product of a synthesis, which may contain the desired this compound along with isomers, byproducts, and unreacted starting materials. In an LC-NMR setup, the effluent from the HPLC column flows into the NMR spectrometer. rsc.org Analysis can be performed in different modes:

On-flow mode: Spectra are acquired continuously as the peaks elute from the column. This is suitable for major components.

Stopped-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR detection cell, allowing for longer acquisition times and more advanced NMR experiments (like 2D COSY or HSQC) to be performed for definitive structural confirmation. globalresearchonline.net

LC-SPE-NMR: Peaks are trapped onto solid-phase extraction (SPE) cartridges post-separation. These cartridges can then be eluted with a deuterated solvent and analyzed offline, which provides the highest sensitivity and allows for extensive NMR characterization. nih.gov

This technique is invaluable for distinguishing between closely related isomers that might have similar retention times and mass spectra but will exhibit distinct NMR spectra.

Gas Chromatography-Infrared Spectroscopy (GC-IR) operates on a similar principle, coupling a gas chromatograph with an infrared spectrometer. As components elute from the GC column, they pass through a light pipe in the IR spectrometer, and their vapor-phase IR spectra are recorded. This provides functional group information that is complementary to the mass fragmentation data from GC-MS. For this compound (or its volatile derivative), GC-IR could definitively confirm the presence of the hydroxyl (-OH stretch), nitrile (-C≡N stretch), and alkene (=C-H stretch) functional groups in each separated peak.

Advanced Spectrophotometric and Titrimetric Methods for Quantitative Analysis

While chromatography is often preferred, classical spectrophotometric and titrimetric methods can be adapted for the quantitative analysis of this compound, particularly for bulk analysis or in quality control settings where high-throughput screening is needed.

Advanced Spectrophotometric Methods: Direct UV-Vis spectrophotometry can be used for quantification if the compound has a unique chromophore and no interfering substances are present. However, for higher selectivity and sensitivity, derivatization strategies are often employed. For example, the nitrile group is not strongly chromophoric in the visible range. However, it can be hydrolyzed to a carboxylic acid or reduced to an amine. chemistrysteps.compearson.comsavemyexams.com The resulting functional group could then be reacted with a specific chromogenic reagent to produce a colored compound whose absorbance can be measured. Similarly, the hydroxyl group could be esterified with a chromophore-bearing acid. The concentration can then be determined by constructing a calibration curve based on Beer's Law. Methods for determining nitrites and nitrates often rely on the formation of colored azo dyes, a principle that could be adapted if the nitrile group were converted to an amino group. nih.govchemijournal.comresearchgate.netorientjchem.org

Titrimetric Methods: Titrimetry offers a cost-effective method for determining the concentration of the analyte. The nitrile functionality does not lend itself to direct titration. However, the cyanide content can be determined after a chemical reaction. For instance, the compound could be treated to release cyanide ions, which can then be quantified via titration with silver nitrate (B79036) (a method known as argentometric titration). epa.govmetrohm.com In this procedure, silver ions react with cyanide ions to form a stable dicyanoargentate(I) complex. The endpoint is detected when excess silver ions react with an indicator, like p-dimethylaminobenzalrhodanine, to produce a color change. Alternatively, the hydroxyl group could potentially be quantified through acylation with a known excess of an acid anhydride (B1165640) (like acetic anhydride) in pyridine (B92270), followed by back-titration of the unreacted anhydride with a standard base.

Future Directions and Emerging Research Paradigms for 5 Hydroxycyclopent 1 Ene 1 Carbonitrile

Exploration of Unconventional Reactivity and Novel Catalytic Systems

Future research is anticipated to delve into the unconventional reactivity of 5-Hydroxycyclopent-1-ene-1-carbonitrile (B6250399), moving beyond its predictable functional group transformations. The nitrile group, known for its diverse reactivity, can participate in cycloadditions, C-H bond functionalization, and serve as a radical acceptor, opening pathways to complex carbo- and heterocycles. nih.gov The development of novel catalytic systems will be crucial in steering the molecule's reactivity towards desired outcomes. This includes the design of catalysts for the enantioselective synthesis of chiral cyanohydrins, which are valuable intermediates in the preparation of biologically important compounds. researchgate.netresearchgate.netdiva-portal.org

The cyclopentene (B43876) ring itself is a key intermediate in asymmetric synthesis, offering multiple sites for functionalization. acs.org Research into catalytic systems that can achieve stereocontrolled synthesis of highly substituted cyclopentane (B165970) core structures will be of significant interest. researchgate.net This could involve leveraging the existing hydroxyl group to direct catalytic additions to the double bond, thereby controlling the stereochemistry of the resulting products.

Furthermore, the development of novel multicomponent reactions involving this compound could lead to the efficient synthesis of diversely functionalized cyclopentene derivatives under mild and metal-free conditions. rsc.org Such reactions, which combine three or more reactants in a single step, are highly atom-economical and align with the principles of green chemistry. researchgate.net

Application in Sustainable Chemistry and Resource-Efficient Transformations

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are expected to heavily influence future research on this compound. chemistryjournals.net This includes the development of synthetic routes that utilize renewable resources, employ safer solvents like water, and operate under milder, more energy-efficient conditions. chemistryjournals.net Biocatalysis, using enzymes to perform chemical transformations, offers a highly specific and environmentally benign approach to modifying the molecule. chemistryjournals.net

Given that functionalized cyclopentenones can be derived from biomass sources such as furfural (B47365) and 5-hydroxymethylfurfural, there is a significant opportunity to develop sustainable pathways to this compound and its derivatives. nih.gov This aligns with the growing demand for bio-based chemicals and materials.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design and Property Prediction

Discovery of Novel Applications in Niche Chemical Technologies and Specialized Materials

The unique structural features of this compound make it a candidate for a range of specialized applications. The cyclopentene ring is a scaffold found in numerous bioactive natural products and pharmaceuticals, suggesting potential for this compound in medicinal chemistry and drug design. researchgate.netnih.gov The nitrile group is also a key functional group in many pharmaceuticals and can be transformed into other important functionalities. researchgate.net

Future research could explore the incorporation of this molecule into novel polymeric systems. The highly reactive nitrile group can be modified post-polymerization to introduce new functional groups, leading to materials with tailored properties for applications in areas such as optoelectronics, sensing, and imaging. researchgate.net

Interdisciplinary Research with Other Fields (e.g., Chemical Engineering, Physical Chemistry)

The exploration of this compound will benefit greatly from interdisciplinary collaborations. In partnership with chemical engineers, research can focus on scaling up the synthesis of this compound and its derivatives. This would involve optimizing reaction conditions, designing efficient reactor systems, and developing purification processes suitable for industrial production. psu.edu

Collaboration with physical chemists can provide a deeper understanding of the molecule's fundamental properties. Studies on its molecular structure, conformational analysis, and electronic properties can offer valuable insights that inform its application in various fields. acs.org Techniques such as spectroscopy and computational modeling can be used to characterize the molecule and its interactions with other substances. psu.edu This fundamental knowledge is crucial for the rational design of new materials and for predicting the behavior of the molecule in different environments.

Q & A

Q. What are the established synthetic routes for 5-Hydroxycyclopent-1-ene-1-carbonitrile, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization or hydroxylation strategies. For example:

  • Cyclopentene precursor modification : Starting with cyclopentene derivatives, hydroxylation can be achieved via oxymercuration or epoxide ring-opening, followed by nitrile introduction using Knoevenagel condensation .
  • Substituent tuning : Varying reaction temperatures (e.g., 60–80°C) and catalysts (e.g., palladium or enzymatic systems) can optimize regioselectivity of the hydroxyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product, with yields reported between 45–70% depending on steric hindrance .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the cyclopentene backbone and nitrile group (δ ~120 ppm for CN). Hydroxyl proton signals may appear broad due to hydrogen bonding .
  • IR : Strong absorption at ~2240 cm1^{-1} (C≡N stretch) and ~3400 cm1^{-1} (O-H stretch) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and bond angles, though crystallization may require slow evaporation in polar solvents .

Advanced Research Questions

Q. How does the hydroxyl group in this compound influence its reactivity in Diels-Alder reactions?

The hydroxyl group acts as both an electron-donating group (via conjugation) and a hydrogen-bond donor, enhancing dienophile activity:

  • Kinetic studies : Reactions with cyclopentadiene show accelerated rates compared to non-hydroxylated analogs, with endo selectivity >80% .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while protic solvents (e.g., ethanol) reduce regioselectivity .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution shifts at the nitrile and hydroxyl groups, aligning with experimental regiochemical outcomes .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., IC50_{50} measurements in triplicate) to minimize variability .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity readings .
  • Structural analogs : Compare activity across derivatives (e.g., replacing hydroxyl with methoxy) to isolate pharmacophore contributions .

Q. How can computational methods predict the stability of this compound under varying pH conditions?

  • Molecular dynamics (MD) simulations : Simulate protonation states (pH 2–12) to identify degradation pathways (e.g., nitrile hydrolysis to amides) .
  • pKa estimation : Software like MarvinSketch predicts hydroxyl group pKa ~9.5, suggesting instability in alkaline media .
  • Experimental validation : Stability studies using HPLC at 25°C confirm >90% integrity at pH 5–7 after 24 hours .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying trace impurities in synthesized this compound?

  • HPLC-DAD : C18 column, acetonitrile/water gradient (5–95% over 20 min), detection at 210 nm .
  • GC-MS : Headspace analysis for volatile byproducts (e.g., unreacted nitrile precursors) .
  • Limit of detection (LOD) : ≤0.1% achievable via calibration curves using spiked standards .

Q. How should researchers design kinetic studies to evaluate the catalytic hydrogenation of this compound?

  • Catalyst screening : Test Pd/C, Raney Ni, and PtO2_2 under H2_2 (1–10 atm) at 25–50°C .
  • In situ monitoring : Use FTIR to track nitrile reduction to amine intermediates .
  • Rate constants : Calculate via pseudo-first-order kinetics, comparing turnover frequencies (TOF) .

Data Interpretation and Reporting

Q. What statistical approaches are appropriate for analyzing discrepancies in synthetic yield data?

  • ANOVA : Compare yields across ≥3 independent batches to identify significant outliers .
  • Error source analysis : Use residual plots to distinguish between procedural errors (e.g., incomplete purification) and intrinsic reaction variability .

Q. How can researchers validate the proposed reaction mechanisms for hydroxyl group functionalization?

  • Isotopic labeling : Introduce 18^{18}O in the hydroxyl group to track retention during esterification .
  • Kinetic isotope effects (KIE) : Compare reaction rates with 1^{1}H vs. 2^{2}H-labeled substrates to confirm rate-determining steps .

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